![molecular formula C10H15ClN4O B14778480 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is a chemical compound with a complex structure that includes a pyridazine ring substituted with a chlorine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide typically involves the reaction of 6-chloropyridazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Other pyridazine derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological activities.
Uniqueness
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both amino and chloropyridazine groups.
Propriétés
Formule moléculaire |
C10H15ClN4O |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-6(2)9(12)10(16)13-5-7-3-4-8(11)15-14-7/h3-4,6,9H,5,12H2,1-2H3,(H,13,16) |
Clé InChI |
RAALMYPTOGZVAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1=NN=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


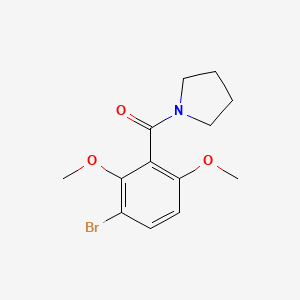
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
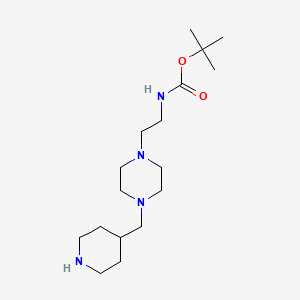

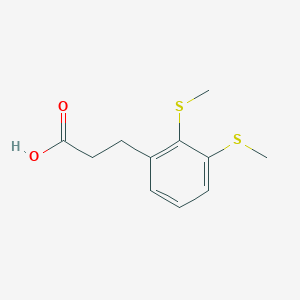
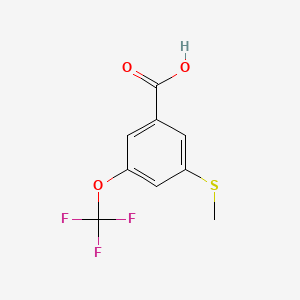
![4-[[4-[4-(Triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride](/img/structure/B14778433.png)
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778436.png)
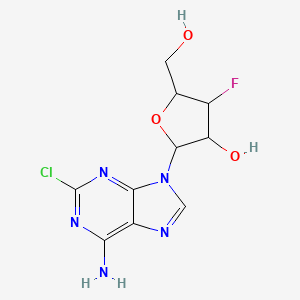
![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)

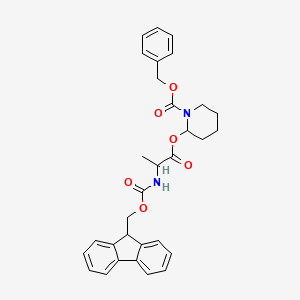

![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
